Diazene, bis(2,4-difluorophenyl)-, 1-oxide
Overview
Description
“Diazene, bis(2,4-difluorophenyl)-, 1-oxide” is a chemical compound with the formula C12H6F4N2O. It has a molecular weight of 270.1825 . The CAS Registry Number for this compound is 98583-27-8 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Typically, these properties would include characteristics like density, melting point, boiling point, solubility, and stability .Scientific Research Applications
Energetic Materials Development : Diazene derivatives are used in creating novel energetic compounds with applications in explosives and propellants. For example, research on polynitro azoxypyrazole-based energetic compounds, including 1,2-bis(4-nitro-1H-pyrazol-5-yl) diazene 1-oxide, shows promising results with high thermal stability and significant detonation performance (Yang et al., 2021).
Cancer Research : Diazene derivatives are explored for their potential in cancer treatment. A study on diazeniumdiolate-based DNA cross-linking agents highlights their capacity to cause significant DNA damage in cancer cells, suggesting their potential as anticancer agents (Xue et al., 2016).
Electrochemical Synthesis : The electrochemical oxidation of diazene compounds, such as 1,2-bis(4-ethynylphenyl)diazene, is studied for potential applications in the synthesis of diazine compounds. These compounds are assessed for their antibiotic activity and interaction with biological receptors (Mehrdadian et al., 2021).
Material Science : In the field of material science, diazene derivatives are utilized in synthesizing novel inorganic/organic coordination polymers with potential applications in nanotechnology and materials engineering (Dong et al., 2000).
Sensing Applications : Diazene compounds, such as 1,2-bis(3,5-dicarboxyphenyl)diazene oxide, have been used in creating supramolecular compounds for selective sensing of nitroaromatic compounds and metal ions, showcasing their application in environmental monitoring and safety (Zhang et al., 2016).
Quantum Chemical Studies : Studies focusing on the quantum chemical aspects of diazene derivatives, including their synthesis, spectra, and molecular structures, contribute to our understanding of their chemical properties and potential applications in various fields (Serebryanskaya et al., 2010).
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2,4-difluorophenyl)imino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPAOXCKVYBZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+](C2=C(C=C(C=C2)F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98583-27-8 | |
Record name | Diazene, bis(2,4-difluorophenyl)-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098583278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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